Cas no 52808-16-9 (1,4-diethyl 2-cyano-2-methylbutanedioate)

1,4-Diethyl 2-cyano-2-methylbutanedioate is a versatile diester compound featuring a cyano and methyl substitution at the 2-position of the butanedioate backbone. Its structure offers reactivity at multiple sites, making it a valuable intermediate in organic synthesis, particularly for constructing functionalized heterocycles and complex esters. The presence of the cyano group enhances its utility in nucleophilic addition reactions, while the ethyl ester moieties provide stability and solubility in organic solvents. This compound is commonly employed in pharmaceutical and fine chemical research due to its ability to participate in condensation, alkylation, and cyclization reactions. Its balanced reactivity and structural flexibility make it a practical choice for synthetic applications.
1,4-diethyl 2-cyano-2-methylbutanedioate structure
52808-16-9 structure
Product Name:1,4-diethyl 2-cyano-2-methylbutanedioate
CAS No:52808-16-9
MF:C10H15NO4
MW:213.230403184891
CID:5233537
PubChem ID:75480608
Update Time:2026-03-08

1,4-diethyl 2-cyano-2-methylbutanedioate Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid, 2-cyano-2-methyl-, 1,4-diethyl ester
    • 1,4-diethyl 2-cyano-2-methylbutanedioate
    • Inchi: 1S/C10H15NO4/c1-4-14-8(12)6-10(3,7-11)9(13)15-5-2/h4-6H2,1-3H3
    • InChI Key: FLPUGHQAPMNTBX-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(C#N)(C)CC(OCC)=O

1,4-diethyl 2-cyano-2-methylbutanedioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-132821-0.05g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
0.05g
$202.0 2023-02-15
Enamine
EN300-132821-0.1g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
0.1g
$301.0 2023-02-15
Enamine
EN300-132821-0.25g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
0.25g
$431.0 2023-02-15
Enamine
EN300-132821-0.5g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
0.5g
$679.0 2023-02-15
Enamine
EN300-132821-1.0g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
1g
$0.0 2023-06-08
Enamine
EN300-132821-2.5g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
2.5g
$1707.0 2023-02-15
Enamine
EN300-132821-5.0g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
5.0g
$2525.0 2023-02-15
Enamine
EN300-132821-10.0g
1,4-diethyl 2-cyano-2-methylbutanedioate
52808-16-9 85%
10.0g
$3746.0 2023-02-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002632-1g
1,4-Diethyl 2-cyano-2-methylbutanedioate
52808-16-9 95%
1g
¥4305.0 2024-04-18
Ambeed
A1037776-1g
1,4-Diethyl 2-cyano-2-methylbutanedioate
52808-16-9 95%
1g
$627.0 2023-03-11

1,4-diethyl 2-cyano-2-methylbutanedioate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52808-16-9)1,4-diethyl 2-cyano-2-methylbutanedioate
Order Number:A1038049
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):564.0
Email:sales@amadischem.com

Additional information on 1,4-diethyl 2-cyano-2-methylbutanedioate

Introduction to 1,4-diethyl 2-cyano-2-methylbutanedioate (CAS No. 52808-16-9)

1,4-diethyl 2-cyano-2-methylbutanedioate, identified by the Chemical Abstracts Service Number (CAS No.) 52808-16-9, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of diesters and features a unique structural framework that includes cyano and ester functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by ethyl and methyl substituents, contributes to its reactivity and potential applications in various biochemical pathways.

The significance of 1,4-diethyl 2-cyano-2-methylbutanedioate lies in its potential role as a building block for more complex molecules. In recent years, there has been growing interest in exploring its utility in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both cyano and ester groups provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications. This flexibility has made it a subject of interest in academic and industrial research settings.

One of the most compelling aspects of 1,4-diethyl 2-cyano-2-methylbutanedioate is its potential application in drug discovery. The cyano group is known to participate in various biochemical reactions, including nucleophilic additions and condensation reactions, which are crucial for constructing complex molecular architectures. Additionally, the ester functionality allows for hydrolysis or transesterification, providing further avenues for chemical manipulation. These characteristics make it a valuable candidate for developing new therapeutic agents.

Recent studies have highlighted the compound's role in the synthesis of bioactive molecules. For instance, researchers have utilized 1,4-diethyl 2-cyano-2-methylbutanedioate as an intermediate in the preparation of non-proteinogenic amino acids, which are essential for modulating biological processes. These modified amino acids can be incorporated into peptides or proteins to alter their biological activity, offering new strategies for treating various diseases. The compound's ability to serve as a precursor for such diverse molecules underscores its importance in synthetic organic chemistry.

In the realm of agrochemicals, 1,4-diethyl 2-cyano-2-methylbutanedioate has shown promise as a precursor for developing novel pesticides and herbicides. Its structural features allow for the creation of compounds that can interact with biological targets in plants and pests, offering effective solutions for agricultural challenges. The versatility of this compound in both pharmaceutical and agrochemical applications highlights its broad utility across multiple industries.

The synthesis of 1,4-diethyl 2-cyano-2-methylbutanedioate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate carbonyl compounds and cyanide sources, followed by esterification steps to introduce the ethyl and methyl groups. Advances in catalytic methods have further improved the efficiency of these synthetic processes, making it more feasible to produce this compound on an industrial scale.

From a regulatory perspective, 1,4-diethyl 2-cyano-2-methylbutanedioate is subject to standard chemical safety protocols due to its reactive functional groups. Proper handling procedures are essential to ensure worker safety and environmental protection. While it is not classified as a hazardous material under current regulations, adherence to good laboratory practices (GLP) is recommended during its handling and storage.

The future prospects of 1,4-diethyl 2-cyano-2-methylbutanedioate are promising, with ongoing research exploring its potential applications in emerging fields such as medicinal chemistry and materials science. As synthetic methodologies continue to evolve, new derivatives and analogs of this compound are likely to be developed, expanding its utility further. Collaborative efforts between academia and industry will be crucial in unlocking its full potential.

In conclusion,1,4-diethyl 2-cyano-2-methylbutanedioate (CAS No. 52808-16-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential applications in drug discovery and agrochemical development. As research progresses,this compound is expected to play an increasingly important role in advancing scientific knowledge and innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52808-16-9)1,4-diethyl 2-cyano-2-methylbutanedioate
A1038049
Purity:99%
Quantity:1g
Price ($):564.0
Email